molecular formula C11H11BrFNO3 B8519623 5-(5-Bromo-2-fluoro-phenyl)-5-hydroxymethyl-morpholin-3-one

5-(5-Bromo-2-fluoro-phenyl)-5-hydroxymethyl-morpholin-3-one

Cat. No. B8519623
M. Wt: 304.11 g/mol
InChI Key: NZXCLKZWCBHUTI-UHFFFAOYSA-N
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Patent
US09284284B2

Procedure details

A mixture of N-[1-(5-bromo-2-fluoro-phenyl)-2-hydroxy-1-hydroxymethyl-ethyl]-2-chloro-acetamide (6.34 g, 18.62 mmol) and potassium tert.-butoxide (2.09 g, 18.62 mmol) in 62 ml tBuOH was refluxed for 30 min. 19 ml 1 N HCl and water were added and the aqueous layer was extracted with EtOAc. The organic layer was washed with brine, dried with MgSO4 and evaporated. The crude product was recrystallized in Hex/EtOAc to provide the title compound as an off-white solid.
Name
N-[1-(5-bromo-2-fluoro-phenyl)-2-hydroxy-1-hydroxymethyl-ethyl]-2-chloro-acetamide
Quantity
6.34 g
Type
reactant
Reaction Step One
Quantity
2.09 g
Type
reactant
Reaction Step One
Name
Quantity
62 mL
Type
solvent
Reaction Step One
Name
Quantity
19 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:18])=[C:6]([C:8]([NH:13][C:14](=[O:17])[CH2:15]Cl)([CH2:11][OH:12])[CH2:9][OH:10])[CH:7]=1.CC(C)([O-])C.[K+].Cl.O>CC(O)(C)C>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([F:18])=[C:6]([C:8]2([CH2:11][OH:12])[NH:13][C:14](=[O:17])[CH2:15][O:10][CH2:9]2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
N-[1-(5-bromo-2-fluoro-phenyl)-2-hydroxy-1-hydroxymethyl-ethyl]-2-chloro-acetamide
Quantity
6.34 g
Type
reactant
Smiles
BrC=1C=CC(=C(C1)C(CO)(CO)NC(CCl)=O)F
Name
Quantity
2.09 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
62 mL
Type
solvent
Smiles
CC(C)(C)O
Step Two
Name
Quantity
19 mL
Type
reactant
Smiles
Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
was refluxed for 30 min
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted with EtOAc
WASH
Type
WASH
Details
The organic layer was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with MgSO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
The crude product was recrystallized in Hex/EtOAc

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=CC(=C(C1)C1(COCC(N1)=O)CO)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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